molecular formula C27H44O2 B098491 22-Oxocholesterol CAS No. 19243-30-2

22-Oxocholesterol

Cat. No. B098491
CAS RN: 19243-30-2
M. Wt: 400.6 g/mol
InChI Key: ZJIBAMHOAQWYSE-CNXJXGGASA-N
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Description

22-Oxocholesterol, also known as 22-oxo-cholest-5-en-3β-ol, is a type of sterol lipid . It is classified under the main class of Sterols (ST01) and the subclass of Cholesterol and derivatives (ST0101) .


Synthesis Analysis

22-Oxocholesterol is a metabolically active pool in the brain of newborn mice . It is identified as a cholesterol precursor and metabolite . The synthesis of 22-Oxocholesterol involves enzymatic conversions catalyzed by CYP enzymes or cholesterol 25-hydroxylase .


Molecular Structure Analysis

The molecular formula of 22-Oxocholesterol is C27H44O2 . It has an exact mass of 400.33413 . The InChiKey of 22-Oxocholesterol is ZJIBAMHOAQWYSE-CNXJXGGASA-N .


Chemical Reactions Analysis

The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs . Three cholesterol C17 side-chain degradation pathways have been identified: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals .


Physical And Chemical Properties Analysis

22-Oxocholesterol has a calculated logP of 6.85 . It has 29 heavy atoms, 4 rings, 0 aromatic rings, 5 rotatable bonds . Its Van der Waals molecular volume is 438.52 , and its molar refractivity is 119.95 .

Scientific Research Applications

1. Biosynthesis in Digitalis Plants

In research conducted by Tschesche, Hulpke, and Fritz (1968), it was found that labelled 22-oxocholesterol is not converted to tigogenin or gitogenin in Digitalis plants. This study contributes to understanding the biosynthesis of steroids in plants (Tschesche, Hulpke, & Fritz, 1968).

2. Inhibition of Cholesterol Side-Chain Cleavage

El Masry et al. (1971) explored the inhibition of the side-chain cleavage of cholesterol by 22-azacholesterol. This study is significant in understanding the enzymatic processes involving cholesterol in mammalian adrenal mitochondria (El Masry, Fee, El Masry, & Counsell, 1971).

3. Anti-Inflammatory Drug Candidates

Zeferino-Díaz et al. (2019) synthesized 22-oxocholestane oximes and evaluated them as anti-inflammatory agents. These compounds showed potential in reducing inflammation and edema, suggesting a therapeutic application (Zeferino-Díaz et al., 2019).

4. Antitumor Activity

Fernández-Herrera et al. (2014) reported the synthesis of 22-oxo-26-selenocyanocholestane steroids and their selective antitumor activity on cervicouterine cancer cells. This highlights the potential of 22-oxocholesterol derivatives in cancer therapy (Fernández-Herrera et al., 2014).

5. Role in Newborn Mouse Brain

Meljon et al. (2012) identified 22-oxocholesterol among various steroids in the metabolically active pool of cholesterol in the newborn mouse brain. This finding is important for understanding cholesterol metabolism in early development (Meljon et al., 2012).

6. Effects on Lipid and Glucose Metabolism

Hessvik et al. (2012) studied the effects of 22(S)-hydroxycholesterol on lipid and glucose metabolism in different cell types. This research provides insights into the potential role of 22-oxocholesterol in metabolic diseases (Hessvik et al., 2012).

7. Conversion from Diosgenin

Smith and Williams (1971) demonstrated an efficient conversion of diosgenin into 22-oxocholesterol, which is relevant for synthesizing steroidal compounds from plant sources (Smith & Williams, 1971).

8. Dopaminergic Neuronal Specification

Singh et al. (2021) investigated the role of 22(R)-hydroxycholesterol in dopaminergic neuronal specification of human mesenchymal stem cells, which could have implications for treating Parkinson's disease (Singh et al., 2021).

Safety And Hazards

While non-enzymatic oxysterols often exhibited in vitro relevant cytotoxicity, above all 7β-hydroxycholesterol and 7-ketocholesterol, 27-hydroxycholesterol, as well as 25-hydroxycholesterol, shows a broad spectrum in vitro antiviral activity, inhibition of SARS-CoV-2 included, and might contribute to innate immunity .

Future Directions

The quantification of oxysterols, including 22-Oxocholesterol, can provide useful hints for more suitable packaging regarding foodstuff shelf life . The identification of a subset of non-enzymatic and enzymatic oxysterols to be routinely assessed in food production and storage is proposed .

properties

IUPAC Name

(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-24,28H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIBAMHOAQWYSE-CNXJXGGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

22-Oxocholesterol

CAS RN

19243-30-2
Record name 22-Ketocholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019243302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22-KETOCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PPD342RUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
J Wicha, K Bal - Journal of the Chemical Society, Perkin Transactions …, 1978 - pubs.rsc.org
Alkylation of lithium derivatives of the ethyl and methyl esters of 3β-tetrahydropyran-2-yloxypregn-5-en-21-oic acid (3a) and (3c) with 1-bromo-4-methylpentane gave corresponding …
Number of citations: 47 pubs.rsc.org
A Meljon, S Theofilopoulos, CHL Shackleton… - Journal of lipid …, 2012 - ASBMB
… Although desmosterol and 24S-hydroxycholesterol represent the major precursor and metabolite, respectively, other steroids, including the oxysterols 22-oxocholesterol, 22R-…
Number of citations: 58 www.jlr.org
R Hayatsu - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
… The Grignard reaction of 36~acetoxy~A5—bisnorcholen—22~al (XI) with isoamylmagnesium bromide or the reduction of 22~oxocholesterol (X b) with sodium borohydride gave 22~…
Number of citations: 21 www.jstage.jst.go.jp
S Burstein, N Co, M Gut, H Schleyer, DY Cooper… - Biochemistry, 1972 - ACS Publications
… terol, and 20a-hydroxy-22-oxocholesterol, while type II difference spectra were … )-20a,22-dihydroxycholesterol, and 22-oxocholesterol. The affinity relationship between these sterols was …
Number of citations: 14 pubs.acs.org
GA Smith, DH Williams - Journal of the Chemical Society D: Chemical …, 1971 - pubs.rsc.org
An efficient conversion of diosgenin into 22-oxocholesterol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) DOI:10.1039/C29710000402 … An …
Number of citations: 1 pubs.rsc.org
R Tschesche, H Hulpke, R Fritz - Phytochemistry, 1968 - Elsevier
Labelled 22-oxocholesterol or 22-(ξ)-hydroxycholesterol are not converted, in Digitalis plants, to tigogenin or gitogenin. 3(α)-T-desmosterol gives radioactive cholesterol, but not labelled …
Number of citations: 33 www.sciencedirect.com
KH Qui, Y Letourneux, M Gut… - The Journal of Organic …, 1974 - ACS Publications
… of 22-oxocholesterol is particularly hindered and unable to … oxime 3 and the hydrazone 4 of 22-oxocholesterol (1). The … different concentrations of 22-oxocholesterol oxime and the incor- …
Number of citations: 13 pubs.acs.org
R Defay, ME Astruc, S Roussillon, B Descomps… - Biochemical and …, 1982 - Elsevier
The effects of a series of oxygenated sterols on DNA synthesis and HMG-CoA reductase activity were tested in human lymphocytes. The cells were stimulated by PHA and cultured in …
Number of citations: 66 www.sciencedirect.com
S Burstein, Y Letourneux, HL Kimball, M Gut - Steroids, 1976 - Elsevier
The inhibition of the conversion of [4- 14 C]cholesterol to [4- 14 C]pregnenolone by a number of steroids has been studied in bovine adrenocortical mitochondrial acetonedried …
Number of citations: 15 www.sciencedirect.com
NK Chaudhuri, R Nickolson, H Kimball, M Gut - Steroids, 1970 - Elsevier
… To a solution of 20 g of 20a-hydroxy-22-oxocholesterol (5a) in 600 ml isopropyl alcohol were added 30 g sodium spheres 1/16" - 1-~h" diameter (Matheson Coleman & Bell SX2hO) …
Number of citations: 25 www.sciencedirect.com

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